Cas no 2757891-37-3 (4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate)

4-メトキシ-3-ニトロフェニル 4-メチルベンゼン-1-スルホン酸エステルは、有機合成において有用な中間体として知られる化合物です。この化合物は、スルホン酸エステル基とニトロ基、メトキシ基を有しており、官能基の多様性から誘導体合成や高分子材料の前駆体としての応用が期待されます。特に、求核置換反応や光反応性材料の開発において高い反応性を示すことが特徴です。また、結晶性が良好なため精製が容易で、安定性にも優れています。これらの特性から、医薬品や機能性材料の研究分野で重要な役割を果たす可能性を秘めています。

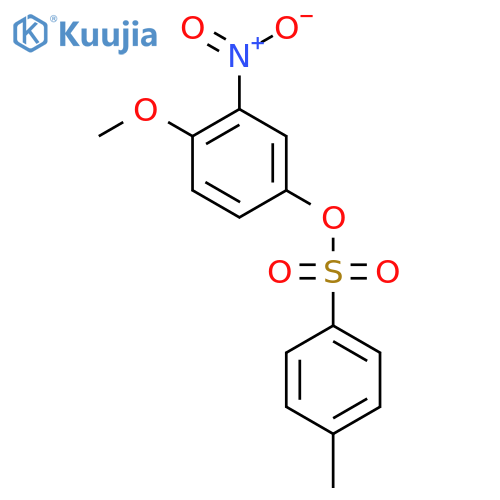

2757891-37-3 structure

商品名:4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate

4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate

- 2757891-37-3

- EN300-37153380

- 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C14H13NO6S/c1-10-3-6-12(7-4-10)22(18,19)21-11-5-8-14(20-2)13(9-11)15(16)17/h3-9H,1-2H3

- InChIKey: UDJJVSSELPEDSL-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC(=C(C=1)[N+](=O)[O-])OC

計算された属性

- せいみつぶんしりょう: 323.04635831g/mol

- どういたいしつりょう: 323.04635831g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 107Ų

4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37153380-5.0g |

4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |

2757891-37-3 | 95.0% | 5.0g |

$1821.0 | 2025-03-18 | |

| Enamine | EN300-37153380-0.05g |

4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |

2757891-37-3 | 95.0% | 0.05g |

$528.0 | 2025-03-18 | |

| Enamine | EN300-37153380-10.0g |

4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |

2757891-37-3 | 95.0% | 10.0g |

$2701.0 | 2025-03-18 | |

| Enamine | EN300-37153380-0.1g |

4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |

2757891-37-3 | 95.0% | 0.1g |

$553.0 | 2025-03-18 | |

| Enamine | EN300-37153380-0.25g |

4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |

2757891-37-3 | 95.0% | 0.25g |

$579.0 | 2025-03-18 | |

| Enamine | EN300-37153380-1.0g |

4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |

2757891-37-3 | 95.0% | 1.0g |

$628.0 | 2025-03-18 | |

| Enamine | EN300-37153380-0.5g |

4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |

2757891-37-3 | 95.0% | 0.5g |

$603.0 | 2025-03-18 | |

| Enamine | EN300-37153380-2.5g |

4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |

2757891-37-3 | 95.0% | 2.5g |

$1230.0 | 2025-03-18 |

4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2757891-37-3 (4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量